ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate

Description

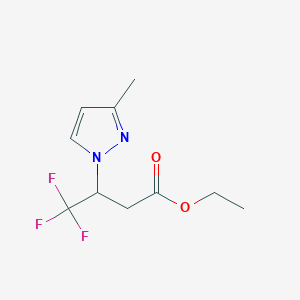

Ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate (CAS 2054954-21-9) is a fluorinated ester featuring a trifluoromethyl-substituted butanoate backbone and a 3-methylpyrazole moiety at the β-position. The compound's structure combines the lipophilic and electron-withdrawing properties of trifluoromethyl groups with the heterocyclic reactivity of pyrazole, making it a candidate for applications in medicinal chemistry and agrochemicals .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-(3-methylpyrazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-8(10(11,12)13)15-5-4-7(2)14-15/h4-5,8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCBFBPCJDQCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 3-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Trifluoroesters

Key structural analogs differ in pyrazole substitution patterns and ester chain configurations:

Key Differences :

- Substituent Effects : The target compound’s 3-methylpyrazole group contrasts with the NH (Compound 2) and N-methyl (Compound 3) variants, altering electronic and steric profiles. The absence of a nitro group (cf. ) may enhance stability and reduce reactivity toward nucleophiles.

- Ester Chain: The butanoate chain in the target compound (vs.

Fluorinated vs. Non-Fluorinated Esters

Fluorination significantly impacts physical and chemical properties:

Functional Implications :

- The trifluoromethyl groups enhance metabolic stability and bioavailability, making the target compound more suitable for drug development than non-fluorinated esters like ethyl butanoate, which are primarily used in food and cosmetic industries .

Biological Activity

Ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological implications of this compound based on diverse sources.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H13F3N2O2 |

| Molecular Weight | 250.22 g/mol |

| Boiling Point | 259.1 ± 40.0 °C (predicted) |

| Density | 1.27 ± 0.1 g/cm³ (predicted) |

| pKa | 1.69 ± 0.10 (predicted) |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,4,4-trifluorocrotonate with a pyrazole derivative. Common conditions include the use of a base like sodium ethoxide in an organic solvent such as ethanol. The trifluoromethyl groups enhance the compound's lipophilicity, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups allow for better membrane penetration and interaction with enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions that may modulate enzyme activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit bacterial infections by targeting virulence factors such as the type III secretion system (T3SS) . This mechanism is particularly relevant in treating Gram-negative bacterial infections.

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes involved in metabolic pathways. The inhibition of specific enzymes can lead to altered metabolic processes in pathogens, making it a candidate for drug development against resistant bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Inhibition of Bacterial Growth : A study demonstrated that similar pyrazole derivatives effectively inhibited the growth of E. coli strains by disrupting their T3SS pathways . The findings suggest potential applications in developing new antibiotics.

- Cancer Therapeutics : Research into structurally related compounds has identified their ability to inhibit heat shock protein 90 (HSP90), a target in cancer therapy. These inhibitors can prevent cancer cell growth by destabilizing essential proteins .

- Agrochemical Applications : Due to its stability and reactivity, this compound is being investigated for use in agrochemicals such as herbicides and insecticides .

Q & A

Q. Optimization strategies :

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.

- Control temperature (60–80°C) to minimize side reactions and improve regioselectivity .

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Analyze , , and spectra to confirm the trifluoromethyl group, pyrazole ring, and ester functionality. For example, the NMR peak near -60 ppm confirms the CF group .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected m/z for CHFNO: 283.09) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in spectral data (e.g., unexpected NMR shifts) may arise from:

- Tautomerism : Pyrazole rings can exhibit keto-enol tautomerism, altering proton environments. Use 2D NMR (COSY, HSQC) to map connectivity .

- Impurity interference : Validate via complementary techniques (e.g., IR spectroscopy for functional groups or X-ray crystallography for absolute configuration) .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl to identify solvent-induced shifts .

Advanced: What experimental designs are suitable for studying the biological activity of this compound?

- Target identification : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Mechanistic studies : Employ Western blotting to assess downstream protein expression (e.g., NF-κB for anti-inflammatory pathways) .

Advanced: How can researchers address the lack of publicly available toxicity data for this compound?

- In silico prediction : Use tools like ProTox-II or ADMETLab to estimate LD, hepatotoxicity, and mutagenicity .

- In vitro toxicity screening :

- Dose-ranging studies : Start with low concentrations (IC/10) in animal models (e.g., zebrafish embryos) to establish safety margins .

Advanced: What strategies are effective for improving the compound’s stability under experimental conditions?

- Temperature control : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the ester group .

- Light sensitivity : Use amber vials to protect the trifluoromethyl-pyrazole moiety from UV degradation .

- Buffering agents : Add stabilizers (e.g., 1% BSA) to biological assays to reduce non-specific binding .

Advanced: How does this compound compare structurally and functionally to analogs like ethyl 4,4-difluoroacrylate or 5-methylpyrazole derivatives?

| Compound | Structural Features | Functional Differences |

|---|---|---|

| This compound | CF, pyrazole, ester | Broader bioactivity (antimicrobial, anti-inflammatory) due to synergistic effects of CF and pyrazole . |

| Ethyl 4,4-difluoroacrylate | CF, acrylate ester | Limited pharmacological activity; used primarily as a synthetic intermediate . |

| 5-Methylpyrazole | Pyrazole ring only | Lacks ester functionality; weaker enzyme inhibition due to absence of electron-withdrawing groups . |

Advanced: What computational methods can predict the compound’s reactivity in novel chemical reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model electrophilic substitution at the pyrazole ring .

- Molecular dynamics simulations : Study solvation effects on ester hydrolysis rates in aqueous environments .

- Docking studies : Predict binding affinities for unexplored targets (e.g., kinases or GPCRs) using AutoDock Vina .

Advanced: How can researchers validate conflicting reports on the compound’s mechanism of action in biological systems?

- Pathway analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

- Kinetic assays : Measure enzyme inhibition constants (K) to distinguish competitive vs. non-competitive mechanisms .

- CRISPR knockouts : Validate target specificity by deleting putative receptors (e.g., COX-2) in cell lines .

Advanced: What are the key challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

- Challenge 1 : Low yields in esterification steps due to steric hindrance from the CF group.

- Solution : Use microwave-assisted synthesis to enhance reaction efficiency .

- Challenge 2 : Purification difficulties from byproducts.

- Solution : Optimize flash chromatography gradients (e.g., hexane/ethyl acetate 7:3 to 1:1) .

- Challenge 3 : Batch-to-batch variability.

- Solution : Implement QC protocols with inline HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.